Receptor Binding Affinity: High-Potency Engagement of Adenosine A3 Receptor
Derivatives of 3-amino-5-iodobenzoic acid demonstrate high-affinity binding to the adenosine A3 receptor. A radiolabeled analogue exhibits a Ki of 1.5 nM at the mouse A3 receptor, compared to a Ki of 293 nM at the mouse A1 receptor, quantifying a 195-fold selectivity window for the A3 subtype [1].
| Evidence Dimension | Binding affinity (Ki) and receptor subtype selectivity |
|---|---|
| Target Compound Data | Ki = 1.5 nM (mouse Adenosine A3 receptor) |
| Comparator Or Baseline | Ki = 293 nM (mouse Adenosine A1 receptor) |
| Quantified Difference | 195-fold higher affinity for A3 over A1 |
| Conditions | Displacement of [125I]N6-(-amino-3-iodobenzyl)adenosine-5'-N-methyl-uronamide from recombinant receptors expressed in HEK293 cells |
Why This Matters
This selectivity profile is critical for researchers developing A3 receptor-targeted probes or therapeutics, as it confirms a functional bias that reduces off-target activity at related adenosine receptor subtypes.
- [1] BindingDB (2025). Entry BDBM50377680 (CHEMBL255907). Affinity data for Adenosine A3 and A1 receptors. View Source
